N-tert-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride
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Overview
Description
N-tert-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, which is known for its biological activity, making it a subject of research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the desired position.
Amidation: The chlorinated quinoline is reacted with tert-butylamine and acetic anhydride to form the desired amide linkage.
Hydrochloride Formation: Finally, the compound is converted to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to modify the quinoline ring or the amide group.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in acidic or basic media, depending on the oxidizing agent used.
Reduction: Performed in anhydrous conditions to prevent the decomposition of reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to the formation of quinoline N-oxides or reduced amide derivatives, respectively.
Scientific Research Applications
N-tert-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial agent due to the presence of the quinoline moiety, which is known to exhibit antimalarial activity.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: Research is being conducted on its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process in certain pathogens. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative with well-known antimalarial activity.
Hydroxychloroquine: A hydroxylated version of chloroquine with similar biological activity.
Quinacrine: A related compound used as an antiprotozoal agent.
Uniqueness
N-tert-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride is unique due to the presence of the tert-butyl group, which can influence its pharmacokinetic properties and enhance its stability. This structural feature distinguishes it from other quinoline derivatives and may contribute to its specific biological activity and potential therapeutic applications.
Properties
CAS No. |
80008-12-4 |
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Molecular Formula |
C15H19Cl2N3O |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
[2-(tert-butylamino)-2-oxoethyl]-(7-chloroquinolin-4-yl)azanium;chloride |
InChI |
InChI=1S/C15H18ClN3O.ClH/c1-15(2,3)19-14(20)9-18-12-6-7-17-13-8-10(16)4-5-11(12)13;/h4-8H,9H2,1-3H3,(H,17,18)(H,19,20);1H |
InChI Key |
KAOIDMQTFQLEEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C[NH2+]C1=C2C=CC(=CC2=NC=C1)Cl.[Cl-] |
Origin of Product |
United States |
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